molecular formula C17H29N3Si B13740406 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- CAS No. 1036963-33-3

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-

Cat. No.: B13740406
CAS No.: 1036963-33-3
M. Wt: 303.5 g/mol
InChI Key: OYUMHVHGTBYQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolopyridine class, characterized by a fused bicyclic structure containing both pyrrole and pyridine rings. The substitution at the 1-position with a tris(1-methylethyl)silyl (TIPS) group and a methyl group at the 2-position distinguishes it from simpler analogs.

Properties

IUPAC Name

2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3Si/c1-11(2)21(12(3)4,13(5)6)20-14(7)8-15-9-16(18)10-19-17(15)20/h8-13H,18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUMHVHGTBYQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2N1[Si](C(C)C)(C(C)C)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677997
Record name 2-Methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036963-33-3
Record name 2-Methyl-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]-

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Construction of the pyrrolo[2,3-b]pyridine core.
  • Introduction of the 5-amino substituent.
  • Protection of the pyrrole nitrogen with the triisopropylsilyl (TIPS) group.

These steps are often performed sequentially or via convergent routes depending on the starting materials and desired scale.

Synthetic Routes and Key Intermediates

Pyrrolo[2,3-b]pyridine Core Formation

According to patent WO2013181415A1, the pyrrolo[2,3-b]pyridine framework can be synthesized via cyclization reactions involving substituted pyridines and appropriate amine or amino-substituted precursors. The methods include:

  • Substitution reactions on halogenated pyridines.
  • Palladium-catalyzed cross-coupling reactions to install substituents on the pyridine ring.
  • Intramolecular cyclization to form the fused pyrrole ring.

Research Discoveries and Applications

  • The compound and its derivatives have been studied as kinase inhibitors with pharmaceutical applications.
  • Modifications on the pyrrolo[2,3-b]pyridine scaffold, including silyl protection, enable fine-tuning of biological activity and solubility.
  • Synthetic methods involving silyl protection facilitate further functionalization and incorporation into complex molecules.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles, catalysts (e.g., palladium on carbon)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Structure

The structure of the compound features a pyrrolo[2,3-b]pyridine core, which is crucial for its biological activity. The addition of a tris(1-methylethyl)silyl group enhances its stability and solubility, making it suitable for various applications.

Oncology

Fibroblast Growth Factor Receptor Inhibition

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study demonstrated that specific derivatives exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 7 to 712 nM. Notably, one compound showed significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
Compound 11900N/AN/A

These findings suggest that derivatives of 1H-Pyrrolo[2,3-B]pyridin-5-amine could serve as lead compounds for developing targeted cancer therapies.

Immunology

JAK3 Targeting

Another significant application of this compound class is in immunomodulation. A series of 1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized as potential inhibitors targeting Janus kinase 3 (JAK3), which plays a critical role in immune responses. These compounds were evaluated for their efficacy in treating immune diseases such as organ transplant rejection and autoimmune disorders .

The synthesis involved several steps including protection and deprotection strategies to introduce various substituents at the C5 position of the pyrrolo ring. The resulting derivatives showed promising activity against JAK3, indicating their potential as therapeutic agents.

Case Study 1: FGFR Inhibition in Breast Cancer

A specific derivative was tested against the 4T1 mouse breast cancer cell line , demonstrating not only inhibition of cell proliferation but also significant effects on cell migration and invasion. This study underscores the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: JAK3 Inhibition for Autoimmune Diseases

In a study evaluating the immunomodulatory effects of pyrrolo[2,3-b]pyridine derivatives, several compounds were shown to effectively inhibit JAK3 activity in vitro. This inhibition was correlated with reduced cytokine production in immune cells, suggesting that these compounds could be developed into treatments for conditions such as rheumatoid arthritis or psoriasis.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
Target Compound C17H30N3Si 316.53 g/mol 1-TIPS, 2-methyl High steric bulk, lipophilic
1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine C8H9N3 147.18 g/mol 1-methyl Lower lipophilicity, simpler synthesis
1H-Pyrrolo[2,3-c]pyridin-5-amine C7H7N3 133.15 g/mol Unsubstituted Smaller size, higher aqueous solubility
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine Varies (e.g., C13H12N6) ~260 g/mol 3-pyrazolyl Kinase inhibition activity

Key Observations :

  • The TIPS group increases molecular weight by ~169 g/mol compared to the methyl-substituted analog, significantly altering lipophilicity (logP) and steric profile.
  • Unsubstituted analogs (e.g., 1H-Pyrrolo[2,3-c]pyridin-5-amine) exhibit lower molecular weights and higher solubility, making them more suitable for aqueous-phase reactions .

Regulatory and Handling Considerations

  • Methyl-Substituted Analog : Classified under MFN tariff 6.5% (General tariff 20.0%), indicating its use in research and development .
  • Target Compound: Regulatory status is undefined, but its novel structure may require compliance with REACH or TSCA frameworks.

Biological Activity

1H-Pyrrolo[2,3-B]pyridin-5-amine, 2-methyl-1-[tris(1-methylethyl)silyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C₁₁H₁₅N₃Si
  • CAS Number: 1036963-33-3

The presence of the pyrrolo-pyridine moiety contributes to its biological activity, particularly in modulating various biochemical pathways.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of pharmacological activities including:

  • Antitumor Activity: Compounds within this class have shown promise in inhibiting cancer cell proliferation. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines while exhibiting low toxicity towards normal cells .
  • Anti-inflammatory Effects: Some studies highlight the ability of these compounds to inhibit pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating inflammatory diseases .
  • CNS Activity: The ability of pyrrolo[2,3-b]pyridine derivatives to interact with central nervous system receptors indicates their potential in treating neurological disorders. Selective inhibition of phosphodiesterase (PDE) enzymes has been noted, which could lead to enhanced cognitive functions and mood stabilization .

The mechanisms through which 1H-Pyrrolo[2,3-B]pyridin-5-amine exerts its effects are still under investigation. However, several key pathways have been identified:

  • PDE Inhibition: Compounds like 1H-Pyrrolo[2,3-b]pyridin-5-amine have been shown to selectively inhibit PDE4B, leading to increased levels of cyclic AMP (cAMP) within cells. This modulation is crucial for various signaling pathways involved in inflammation and neuronal signaling .
  • Cytotoxicity Mechanisms: The antitumor effects are likely mediated through apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that specific derivatives can activate apoptotic pathways while minimizing adverse effects on non-cancerous cells .

In Vitro Studies

A study evaluated the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives against ovarian cancer cell lines. Results indicated that certain compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. Importantly, these compounds showed minimal toxicity to normal cardiac cells, suggesting a favorable therapeutic index .

In Vivo Studies

In vivo studies conducted on mouse models demonstrated that selected derivatives improved cognitive function and reduced inflammation markers when administered at therapeutic doses. These findings support the potential use of these compounds in treating CNS disorders and inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of TNF-α release
CNS activityModulation of PDE4B; cognitive enhancement

Q & A

Q. Basic

  • ¹H NMR : The 2-methyl group appears as a singlet (~δ 2.4 ppm), while the tris(1-methylethyl)silyl (TIPS) group shows distinct multiplet peaks for isopropyl protons (δ 1.0–1.2 ppm) .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ at m/z 347.3 confirms the molecular weight. Fragmentation patterns (e.g., loss of TIPS group at m/z 147) help identify impurities .

What are the methodological challenges in analyzing this compound’s interactions with kinase targets, and how can they be addressed?

Q. Advanced

  • Steric Hindrance : The bulky TIPS group may obstruct binding to kinase active sites. Use truncated analogs (e.g., desilylated derivatives) for comparative binding assays .
  • Assay Design : Employ fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics. For example, FP assays with FITC-labeled ATP-competitive probes can quantify inhibition constants (Ki) .

How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity in kinase inhibition?

Q. Advanced

  • Substituent Effects :
    • TIPS Group : Enhances lipophilicity and metabolic stability but may reduce binding affinity due to steric bulk. Replace with smaller silyl groups (e.g., TMS) to improve target engagement .
    • 2-Methyl Group : Methylation at this position increases selectivity for FGFR1 over VEGFR2 by altering hydrophobic interactions in the kinase pocket .
  • SAR Studies : Synthesize analogs with halogens (F, Cl) or electron-withdrawing groups at the 4-position to enhance electrostatic interactions with catalytic lysine residues .

How should researchers resolve contradictions in reported biological activities (e.g., anticancer vs. kinase inhibition)?

Q. Advanced

  • Contextual Factors :
    • Cell Line Variability : Anticancer activity in (trifluoromethyl analog) may stem from off-target effects, whereas kinase inhibition () is target-specific. Validate using isogenic cell lines with/without FGFR1 overexpression .
    • Assay Conditions : Differences in ATP concentrations (e.g., 1 mM vs. 10 µM) can alter IC50 values. Standardize assays using Z’-factor validation to ensure reproducibility .
  • Mechanistic Studies : Combine RNA-seq and phosphoproteomics to map downstream signaling pathways (e.g., MAPK/ERK) and distinguish on-target vs. off-target effects .

What strategies are effective in scaling up the synthesis while maintaining purity?

Q. Basic

  • Purification : Use automated flash chromatography with gradient elution (heptane/EtOAc) to separate TIPS-containing by-products .
  • Quality Control : Implement in-line FTIR to monitor silylation completion and HPLC-MS (C18 column, 0.1% formic acid) to confirm >95% purity .

How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Advanced

  • Docking Studies : Use Schrödinger’s Glide to predict binding modes in FGFR1 (PDB: 3RHX). The TIPS group’s orientation in the hydrophobic pocket correlates with logP and bioavailability .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogS = -4.2) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s). Modify substituents to reduce P-gp efflux ratios .

What are the best practices for handling and storing this compound to prevent degradation?

Q. Basic

  • Storage : Store under argon at -20°C in amber vials to prevent oxidation and moisture uptake.
  • Handling : Use gloveboxes for silylation steps, and quench reactions with methanol-free aqueous workups to avoid desilylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.